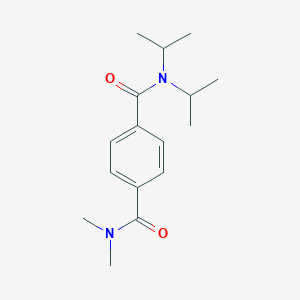
N,N-diisopropyl-N',N'-dimethylterephthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diisopropyl-N',N'-dimethylterephthalamide, commonly known as DDMT, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. DDMT is a white crystalline solid that is soluble in organic solvents and is used as a reagent in various chemical reactions.
Mécanisme D'action
DDMT forms complexes with metal ions through the nitrogen atoms of the dimethylamine and diisopropylamine groups. The resulting complexes have unique properties that make them useful in various chemical reactions. The mechanism of action of DDMT in these reactions involves the coordination of the metal ion to the nitrogen atoms of the ligand, which stabilizes the intermediate species and promotes the desired reaction pathway.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of DDMT. However, studies have shown that DDMT is not toxic to human cells and does not have any significant adverse effects on the environment. DDMT has also been used as a stabilizer for enzymes and proteins, which can improve their stability and activity.
Avantages Et Limitations Des Expériences En Laboratoire
DDMT has several advantages for use in lab experiments. It is a stable and readily available reagent that can form complexes with a wide range of metal ions. DDMT is also easy to handle and store, making it a convenient choice for researchers. However, DDMT has some limitations, including its relatively low solubility in water and limited stability in acidic conditions.
Orientations Futures
There are several future directions for research on DDMT. One area of interest is the synthesis of new metal-organic frameworks using DDMT as a ligand. These frameworks have potential applications in gas separation, drug delivery, and catalysis. Another area of interest is the development of new catalytic reactions using DDMT complexes. These reactions could have important implications in the fields of organic synthesis and materials science. Additionally, more research is needed to understand the biochemical and physiological effects of DDMT and its complexes, which could lead to new applications in biotechnology and medicine.
Conclusion:
DDMT is a versatile reagent that has found widespread use in scientific research. Its ability to form complexes with metal ions has led to its use in catalysis, material science, and analytical chemistry. While there is limited research on the biochemical and physiological effects of DDMT, it has been shown to be a stable and non-toxic reagent that has several advantages for use in lab experiments. Future research on DDMT and its complexes could lead to new applications in a variety of fields.
Méthodes De Synthèse
DDMT can be synthesized using a variety of methods, including the reaction of terephthalic acid with diisopropylamine and dimethylamine in the presence of a dehydrating agent. Another method involves the reaction of dimethyl terephthalate with diisopropylamine in the presence of a catalyst. The yield of DDMT depends on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
DDMT has been widely used in scientific research due to its ability to form complexes with metal ions. These complexes have been used in various fields such as catalysis, material science, and analytical chemistry. DDMT has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas separation, drug delivery, and catalysis.
Propriétés
IUPAC Name |
1-N,1-N-dimethyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)18(12(3)4)16(20)14-9-7-13(8-10-14)15(19)17(5)6/h7-12H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQLQIIBTYXIQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,1-N-dimethyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

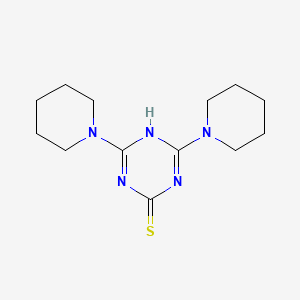
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5782002.png)
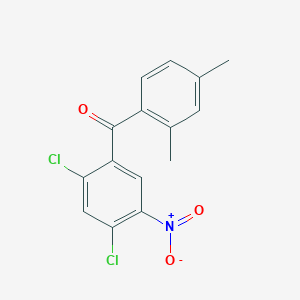
![2-[(5-methyl-2-furyl)methylene]-1,3-dioxo-5-indanecarboxylic acid](/img/structure/B5782008.png)
![1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5782015.png)

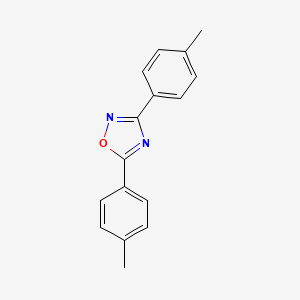
![(3-ethoxy-4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5782038.png)
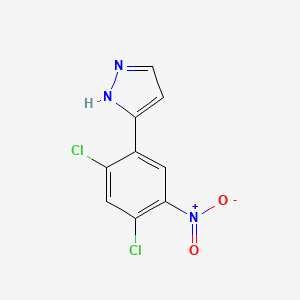
![methyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5782065.png)
![N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5782077.png)
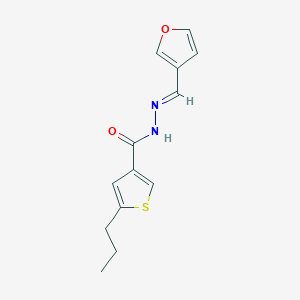

![N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide](/img/structure/B5782101.png)